molecular formula C8H12N2O4 B11776627 5-(2-Methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

5-(2-Methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B11776627
M. Wt: 200.19 g/mol
InChI Key: MVEBWXOZWHDDFY-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a methoxyethoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Methoxyethoxy Group:

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

5-(2-Methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)acetic acid: A related compound with similar structural features.

    2-(2-Methoxyethoxy)ethanol: Another compound with a methoxyethoxy group.

Uniqueness

5-(2-Methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

5-(2-methoxyethoxy)-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H12N2O4/c1-10-7(14-4-3-13-2)5-6(9-10)8(11)12/h5H,3-4H2,1-2H3,(H,11,12)

InChI Key

MVEBWXOZWHDDFY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)OCCOC

Origin of Product

United States

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